3-Cyano-5-(2-methylphenyl)phenol
Description
3-Cyano-5-(2-methylphenyl)phenol is a phenolic compound characterized by a cyano group (-CN) at the 3-position and a 2-methylphenyl substituent at the 5-position of the phenol ring. The cyano group is electron-withdrawing, which enhances the acidity of the phenolic hydroxyl group compared to unsubstituted phenol.
Properties
IUPAC Name |
3-hydroxy-5-(2-methylphenyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10-4-2-3-5-14(10)12-6-11(9-15)7-13(16)8-12/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPXWUBEGARXOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC(=C2)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684610 | |
| Record name | 5-Hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261949-17-0 | |
| Record name | 5-Hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-5-(2-methylphenyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylphenylboronic acid and 3-cyanophenol.
Reaction Conditions: A Suzuki-Miyaura coupling reaction is employed, using a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate. The reaction is carried out in a solvent like toluene or ethanol under an inert atmosphere.
Procedure: The reactants are combined and heated to a temperature of around 80-100°C for several hours until the reaction is complete.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up: Using larger quantities of starting materials and reagents.
Optimization: Optimizing reaction conditions to maximize yield and purity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-5-(2-methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-Cyano-5-(2-methylphenyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyano-5-(2-methylphenyl)phenol involves its interaction with specific molecular targets:
Molecular Targets: The phenolic group can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways: The compound may interfere with cellular pathways by binding to active sites or altering the structure of biomolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-cyano-5-(2-methylphenyl)phenol with structurally related compounds, focusing on substituent effects, physicochemical properties, and inferred applications.
Substituent Effects on Acidity and Reactivity
- 3-Cyano-5-(2,5-dimethoxyphenyl)phenol (CAS 1261924-88-2): Methoxy groups (-OCH₃) at the 2- and 5-positions are electron-donating, which may lower acidity (pKa ~9–10) compared to the target compound. The dimethoxy substitution also enhances lipophilicity, though this compound was discontinued, possibly due to stability or synthesis challenges .
- 3-(3-Chloro-5-fluorophenyl)benzoic Acid: The benzoic acid moiety introduces strong acidity (pKa ~4–5) due to the -COOH group, making it more water-soluble than phenolic analogs.
Structural Analogues with Varied Aromatic Substituents
*Hypothesized based on structural similarity to intermediates in .
- Metconazole and Triticonazole: These triazole-containing fungicides () share aryl substituents but lack the cyano-phenol backbone. Their efficacy relies on triazole-mediated inhibition of fungal cytochrome P450 enzymes, a mechanism unlikely in the target compound due to structural differences.
- Pyrimidinyl Pyrazole Derivatives (e.g., 16a–b) : Compounds like 1-[1H-5-Methyl-4-pyrazolyl]-3-[4-(2-methylphenyl)-1-piperazinyl]-1-... () feature heterocyclic cores with 2-methylphenyl groups. Such structures are common in kinase inhibitors, suggesting that the 2-methylphenyl moiety in the target compound could similarly influence binding interactions in medicinal chemistry applications .
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